molecular formula C20H11Cl2FN2O3 B301603 4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

Cat. No. B301603
M. Wt: 417.2 g/mol
InChI Key: BRKPIYXJDNCOEP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is also known as rofecoxib, and it belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Rofecoxib has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

Rofecoxib works by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting the activity of COX-2, rofecoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Rofecoxib has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions. The compound has also been shown to have a favorable safety profile, with a low incidence of adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of rofecoxib is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its potential for cardiovascular side effects, which led to its withdrawal from the market in 2004.

Future Directions

Future research on rofecoxib could focus on the development of new drugs that target the COX-2 enzyme with greater specificity, thereby reducing the risk of cardiovascular side effects. Other potential areas of research could include the use of rofecoxib in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
In conclusion, rofecoxib is a promising compound that has been extensively studied for its potential use in scientific research. The compound has potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its potential for cardiovascular side effects. Future research on rofecoxib could focus on the development of new drugs that target the COX-2 enzyme with greater specificity, as well as the use of rofecoxib in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of rofecoxib involves several steps, including the condensation of 2,3-dichlorobenzaldehyde with 5-(2-furyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, followed by the reaction of the resulting compound with 4-fluorophenylhydrazine and acetic anhydride. The final product is obtained by cyclization of the intermediate compound with acetic anhydride and sodium acetate.

Scientific Research Applications

Rofecoxib has been extensively studied for its potential use in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. The compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

properties

Product Name

4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

Molecular Formula

C20H11Cl2FN2O3

Molecular Weight

417.2 g/mol

IUPAC Name

(4E)-4-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C20H11Cl2FN2O3/c21-16-3-1-2-14(18(16)22)17-9-8-13(28-17)10-15-19(26)24-25(20(15)27)12-6-4-11(23)5-7-12/h1-10H,(H,24,26)/b15-10+

InChI Key

BRKPIYXJDNCOEP-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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